11-Decyldocosane

Descripción

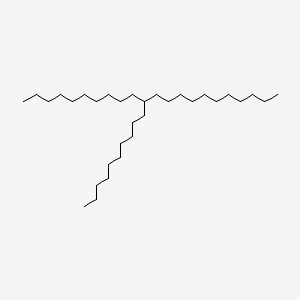

11-Decyldocosane (C₃₂H₆₆) is a branched alkane with a molecular weight of 450.9 g/mol . It is a prominent constituent identified in essential oil extracts of Suaeda aegyptiaca, a halophytic plant. The compound’s abundance varies depending on extraction methods: it constitutes 29.20% in hydrodistillation-hexane extract (HHE) and 13.38% in hydrodistillation-dichloromethane extract (HDE) . Structurally, it features a decyl group (10-carbon chain) attached to the 11th carbon of a docosane backbone (22-carbon chain). Its surface tension is reported as 51.3 mN/m, a critical physical property influencing its industrial applications .

Propiedades

Número CAS |

55401-55-3 |

|---|---|

Fórmula molecular |

C32H66 |

Peso molecular |

450.9 g/mol |

Nombre IUPAC |

11-decyldocosane |

InChI |

InChI=1S/C32H66/c1-4-7-10-13-16-19-22-25-28-31-32(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h32H,4-31H2,1-3H3 |

Clave InChI |

ZTLKOYAJKRWSKL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-Decyldocosane typically involves the coupling of decyl and docosane chains. One common method is the Friedel-Crafts alkylation . This reaction involves the use of an alkyl halide (such as decyl chloride) and an aromatic compound (such as docosane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of unsaturated precursors . This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to hydrogenate the double bonds in the precursor molecules, resulting in the formation of the saturated this compound .

Análisis De Reacciones Químicas

Types of Reactions

11-Decyldocosane primarily undergoes reactions typical of alkanes, such as:

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.

Major Products

Aplicaciones Científicas De Investigación

11-Decyldocosane has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 11-Decyldocosane is largely related to its hydrophobic and non-polar nature. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability . In industrial applications, its long hydrocarbon chain provides excellent lubrication properties and thermal stability .

Comparación Con Compuestos Similares

Key Observations:

Chain Length and Branching :

- This compound (C₃₂) and 11-n-Decyltetracosane (C₃₄) differ in their main carbon chains (22 vs. 24 carbons), with the latter exhibiting a higher molecular weight .

- 2-Methyloctacosane (C₂₉) has a shorter main chain (29 carbons) and a single methyl branch, contrasting with the decyl branch in this compound .

Bioactivity :

- This compound is associated with antioxidant and anti-inflammatory activities in HDE extracts, as demonstrated by DPPH radical scavenging assays (IC₅₀ = 14.2 µg/mL) .

- In contrast, 2-methyloctacosane-rich extracts (CHE) show cytotoxic effects on colorectal cancer cells (Caco-2 and HCT-116), suggesting structure-dependent bioactivity divergence .

Co-Occurring Compounds :

- 1,2-Benzenedicarboxylic acid diisooctyl ester, a plasticizer, dominates HDE (57.87%) but lacks direct bioactivity correlation, highlighting the functional contrast with this compound .

Functional and Industrial Relevance

- Extraction Efficiency: The compound’s yield depends on solvent polarity; non-polar hexane (HHE) favors its extraction (29.20%) compared to dichloromethane (HDE, 13.38%) .

Research Findings and Implications

- Antioxidant Potential: HDE, enriched with this compound, exhibited the highest antioxidant activity (IC₅₀ = 14.2 µg/mL), outperforming CHE and HHE extracts .

- Comparative Cytotoxicity : CHE extracts (dominated by 2-methyloctacosane) showed stronger cytotoxicity (IC₅₀ = 18.5 µg/mL for HCT-116) than HHE or HDE, underscoring the role of branching in bioactivity .

- Structural Analog Gaps : 11-n-Decyltetracosane, though structurally similar to this compound, lacks reported bioactivity data, warranting further comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.